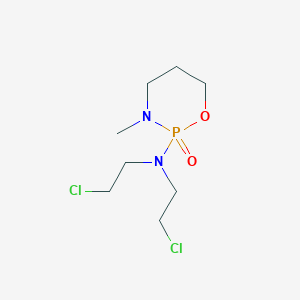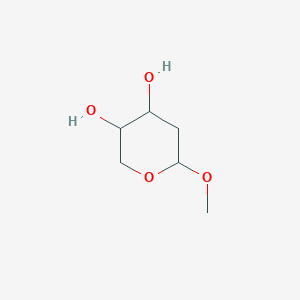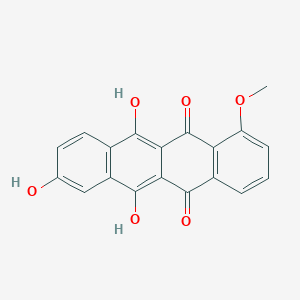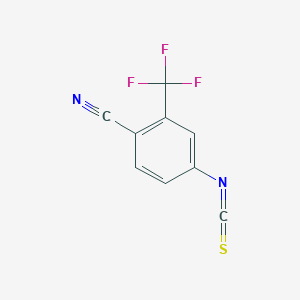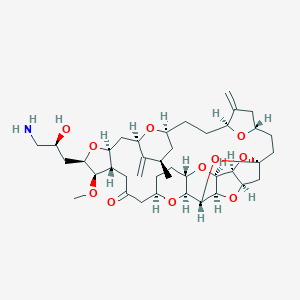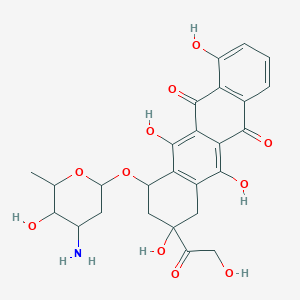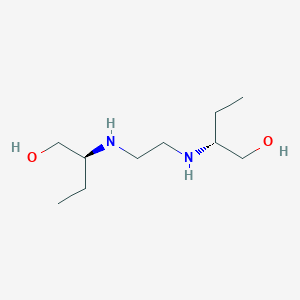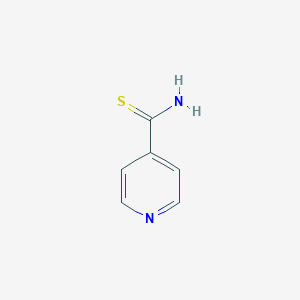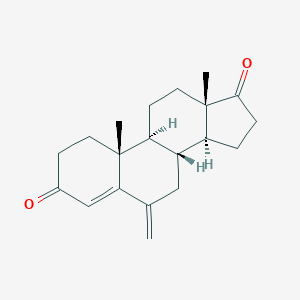
6-Methyleneandrost-4-ene-3,17-dione
Übersicht
Beschreibung
6-Methyleneandrost-4-ene-3,17-dione is a chemical compound with the molecular formula C20H26O2 . It is also known as 1,2-Dihydro Exemestane and is a metabolite of Exemestane . It is a synthetic precursor of exemestane .
Synthesis Analysis
The synthesis of 6-Methyleneandrost-4-ene-3,17-dione involves innovative N-substituted 6α-piperazinomethyl-Δ4-3,17-diketo-steroids via the region-directed three-component condensation method . It is also produced from N-substituted piperazine derivatives and androst-4-en-3,17-dione (AD) .Molecular Structure Analysis
The molecular structure of 6-Methyleneandrost-4-ene-3,17-dione is characterized by an average mass of 298.419 Da and a monoisotopic mass of 298.193268 Da . The steroid A ring approximates to a sofa (or envelope) conformation, with the methylene group adjacent to the link to the B ring lying out of the plane of the other atoms .Chemical Reactions Analysis
6-Methyleneandrost-4-ene-3,17-dione is an irreversible steroidal aromatase inactivator, similar in structure to the enzyme’s natural substrate androstenedione . It can be inactivated by irreversibly binding to the active site of the enzyme .Physical And Chemical Properties Analysis
6-Methyleneandrost-4-ene-3,17-dione is a solid at 20 degrees Celsius . It appears as a white to orange to green powder to crystal .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Biotechnology
- Summary of the Application : 6-Methyleneandrost-4-ene-3,17-dione is used as a precursor in the production of 6-methyleneandrosta-1,4-diene-3,17-dione (also known as exemestane), a highly effective modern aromatase inactivator . This compound is widely used in the treatment of malignant neoplasms of the mammary gland .
- Methods of Application or Experimental Procedures : The production process involves preliminary enolisation of ö4-3-ketofunction of androst-4-ene-3,17-dione with formation of 3-alkoxyandrost-3,5-dien-17-one, subsequent three-component condensation with a secondary amine and formaldehyde in the medium of a polar protonic solvent, deamination of the N,N-disubstituted amino group to form a 6-methylene group in the medium of an aprotic solvent . 6-Methyleneandrost-1,4-diene-3,17-dione is obtained through 1,2-dehydrogenation of 6-methyleneandrost-4-ene-3,17-dione via microbiological transformation in a medium containing up to 40% water-miscible aprotic solvent using Nocardioides simplex cells VKM As-2033D .
- Results or Outcomes : The process results in high output and selectivity under mild conditions for carrying out the process .
Steroid Hormone Biosynthesis
- Summary of the Application : 6-Methyleneandrost-4-ene-3,17-dione is closely related to androstenedione , which is an endogenous weak androgen steroid hormone and an intermediate in the biosynthesis of estrone and testosterone from dehydroepiandrosterone (DHEA) .
- Methods of Application or Experimental Procedures : In the human body, androstenedione is produced in the gonads and adrenal glands. The production process involves the conversion of DHEA into androstenedione, which can then be further converted into other steroid hormones .
- Results or Outcomes : The production of androstenedione and its related compounds plays a crucial role in the regulation of human physiology, particularly in the endocrine system .
Production of Exemestane
- Summary of the Application : 6-Methyleneandrost-4-ene-3,17-dione is used in the production of exemestane , a highly effective modern aromatase inactivator known under the trade name "Aromasin" . Exemestane is widely used in the treatment of malignant neoplasms of the mammary gland .
- Methods of Application or Experimental Procedures : The production process involves preliminary enolisation of ö4-3-ketofunction of androst-4-ene-3,17-dione with formation of 3-alkoxyandrost-3,5-dien-17-one, subsequent three-component condensation with a secondary amine and formaldehyde in the medium of a polar protonic solvent, deamination of the N,N-disubstituted amino group to form a 6-methylene group in the medium of an aprotic solvent . 6-Methyleneandrost-1,4-diene-3,17-dione is obtained through 1,2-dehydrogenation of 6-methyleneandrost-4-ene-3,17-dione via microbiological transformation in a medium containing up to 40% water-miscible aprotic solvent using Nocardioides simplex cells VKM As-2033D .
- Results or Outcomes : The process results in high output and selectivity under mild conditions for carrying out the process .
Synthesis of Potential Metabolites of Exemestane
- Summary of the Application : 6-Methyleneandrost-4-ene-3,17-dione is used in the synthesis of potential metabolites of exemestane . Exemestane is a highly effective modern aromatase inactivator, known under the trade name "Aromasin" .
- Methods of Application or Experimental Procedures : The synthesis process involves 1,2-dehydrogenation of steroidal 6-methylene derivatives .
- Results or Outcomes : The process results in the production of potential metabolites of exemestane .
Chemical Properties Research
- Summary of the Application : 6-Methyleneandrost-4-ene-3,17-dione is used in research to understand its chemical properties . This includes studying its density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties .
- Methods of Application or Experimental Procedures : The research process involves various laboratory techniques to measure and analyze the chemical properties of 6-Methyleneandrost-4-ene-3,17-dione .
- Results or Outcomes : The research provides valuable data on the chemical properties of 6-Methyleneandrost-4-ene-3,17-dione, which can be used in various applications .
Safety And Hazards
Eigenschaften
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-6-methylidene-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h11,14-16H,1,4-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRGETZTRARSMA-DAELLWKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)CCC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=C)C4=CC(=O)CC[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513775 | |
| Record name | 6-Methylideneandrost-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyleneandrost-4-ene-3,17-dione | |
CAS RN |
19457-55-7 | |
| Record name | 6-Methyleneandrost-4-ene-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19457-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylideneandrost-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyleneandrost-4-en-3,17-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93RDL2KVK2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



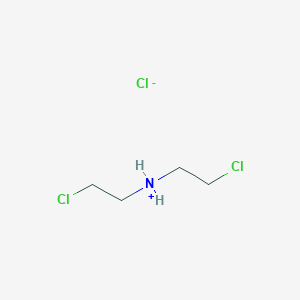
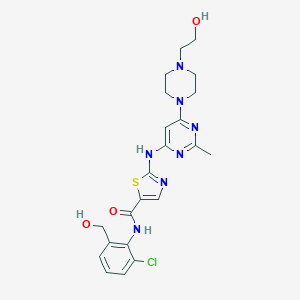
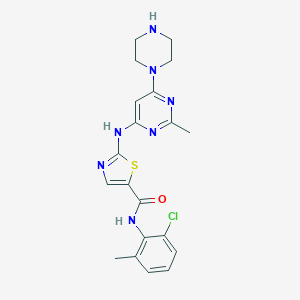
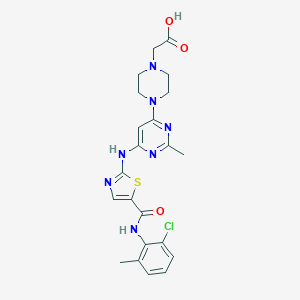
![4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide](/img/structure/B193340.png)
